1-Fluoro-2,3-dimethoxy-5-nitrobenzene
Overview
Description
1-Fluoro-2,3-dimethoxy-5-nitrobenzene is a chemical compound with the molecular formula C8H8FNO4 . It has a molecular weight of 201.15 . The compound is also known by its IUPAC name, this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8FNO4/c1-13-7-4-5(10(11)12)3-6(9)8(7)14-2/h3-4H,1-2H3 . This indicates the presence of fluorine, nitrogen, oxygen, and carbon atoms in the molecule.Scientific Research Applications
Synthesis and Characterization
1-Fluoro-2,5-dimethoxy-4-nitrobenzene has been synthesized with a high yield through the nitration of commercial 2-fluoro-1,4-dimethoxybenzene. The resultant compound underwent structural confirmation via X-ray crystallography, and its characterization was comprehensive, involving 1H and 13C-NMR, elemental analysis, EI-MS, and FT-IR techniques, demonstrating a methodological approach to synthesizing and characterizing nitrobenzene derivatives (Martin Sweeney, P. McArdle, F. Aldabbagh, 2018).
Reaction Mechanisms and Electron Attachment
Research into the electron attachment and temporary anion states of nitrobenzene derivatives, including fluoro-substituted compounds, provides insight into their chemical behavior under electron transmission spectroscopy (ETS), dissociative electron attachment spectroscopy (DEAS), and negative ion mass spectrometry (NIMS). These studies offer detailed understanding of electron attachment energies and the stability of molecular negative ions, contributing to the broader knowledge of nitrobenzene chemistry (N. Asfandiarov et al., 2007).
Chemical Reactivity and Substitution Mechanisms
Investigations into the reactivity of nitro and fluoro groups in substituted nitrobenzenes under the influence of phenols in the presence of potassium carbonate reveal the relative mobilities of these groups. Such research elucidates the underlying mechanisms driving the replacement reactions, highlighting the entropy control of arene reactivity and offering insights into substitution reactions' thermodynamics (I. A. Khalfina, V. M. Vlasov, 2005).
Applications in Organic Synthesis
The use of 1-fluoro-2-nitro-4-trimethylammoniobenzene iodide in protein chemistry demonstrates the compound's utility in modifying proteins. This reagent reacts with amino acids to form stable derivatives, facilitating studies on protein structure and function without significantly altering the protein's conformation. Such applications underscore the potential of fluoronitrobenzene derivatives in biochemistry and molecular biology (D. A. Sutton et al., 1972).
Computational Studies and Material Science
Computational and thermodynamic studies on monofluoronitrobenzene isomers provide valuable data on their formation enthalpies and interaction energies. These insights contribute to a deeper understanding of the material properties of fluoronitrobenzenes, with potential implications for designing new materials and chemicals with tailored properties (M. Ribeiro da Silva et al., 2010).
Properties
IUPAC Name |
1-fluoro-2,3-dimethoxy-5-nitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO4/c1-13-7-4-5(10(11)12)3-6(9)8(7)14-2/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNSCAVWEHXXKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)[N+](=O)[O-])F)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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